Cas no 1060199-01-0 (2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide)

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrimidinone core linked to a pyridine moiety via an acetamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The phenyl and pyridinyl substituents enhance binding affinity and selectivity in target interactions. Its dihydropyrimidinone component is known for stability and synthetic versatility, making it a valuable intermediate in pharmaceutical research. The compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for use in organic synthesis and drug discovery, it offers a balanced profile of reactivity and solubility for experimental applications.
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide structure
1060199-01-0 structure
Product name:2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
CAS No:1060199-01-0
MF:C17H14N4O2
MW:306.31866312027
CID:6120139
PubChem ID:25883762

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
    • 2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide
    • 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
    • F5228-0063
    • AKOS024501226
    • 1060199-01-0
    • Inchi: 1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22)
    • InChI Key: LPIGHSNTOZGLMU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CN=C1)(=O)CN1C=NC(C2=CC=CC=C2)=CC1=O

Computed Properties

  • Exact Mass: 306.11167570g/mol
  • Monoisotopic Mass: 306.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 74.7Ų

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5228-0063-1mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
1mg
$54.0 2023-09-10
Life Chemicals
F5228-0063-40mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
40mg
$140.0 2023-09-10
Life Chemicals
F5228-0063-2μmol
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5228-0063-15mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
15mg
$89.0 2023-09-10
Life Chemicals
F5228-0063-50mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
50mg
$160.0 2023-09-10
Life Chemicals
F5228-0063-3mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
3mg
$63.0 2023-09-10
Life Chemicals
F5228-0063-4mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
4mg
$66.0 2023-09-10
Life Chemicals
F5228-0063-5μmol
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5228-0063-10mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
10mg
$79.0 2023-09-10
Life Chemicals
F5228-0063-5mg
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
1060199-01-0
5mg
$69.0 2023-09-10

Additional information on 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide

Professional Introduction to Compound with CAS No. 1060199-01-0 and Product Name: 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide

Compound with the CAS number 1060199-01-0, specifically identified as 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its structural complexity and potential therapeutic applications. The molecular framework of this compound incorporates key pharmacophoric elements that are widely recognized for their role in modulating biological pathways, particularly those relevant to inflammation, metabolism, and cellular signaling.

The pyridine moiety at the N-position of the acetamide group is a critical feature that contributes to the compound's binding affinity and selectivity. Pyridine derivatives are well-documented for their interactions with various enzymes and receptors, making them valuable scaffolds in drug design. In particular, the 6-oxo-4-phenyl-1,6-dihydropyrimidin core is reminiscent of molecules that have demonstrated efficacy in treating a range of conditions, from infectious diseases to chronic inflammatory disorders. The presence of this heterocyclic system suggests potential for inhibiting key enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathogenesis.

Recent research has highlighted the importance of N-(pyridin-3-yl)acetamide derivatives in developing novel therapeutics. Studies have shown that modifications at the pyridine ring can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. For instance, the 3-position substitution on pyridine enhances water solubility while maintaining binding affinity to target proteins. This characteristic is particularly advantageous in drug development, as it allows for better bioavailability and reduced toxicity.

The structural motif of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide aligns well with emerging trends in medicinal chemistry. Current research emphasizes the design of molecules that can simultaneously interact with multiple targets or modulate complex signaling networks. The compound's dual functionality—derived from its pyrimidine and pyridine components—makes it a promising candidate for such multitarget approaches. This strategy has been successfully employed in recent years to develop drugs with enhanced efficacy and reduced side effects.

In vitro studies have begun to elucidate the mechanism of action for this compound. Initial findings suggest that it may exert its effects by inhibiting specific enzymes involved in pro-inflammatory pathways. For example, it has shown potential in suppressing the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, preliminary data indicate that the compound may modulate levels of reactive oxygen species (ROS), thereby influencing cellular redox balance—a critical factor in many disease states.

The 6-Oxo group within the dihydropyrimidine ring is another pivotal feature that contributes to the compound's biological activity. This moiety is known to enhance binding interactions by forming hydrogen bonds with nucleophilic residues on target proteins. Such interactions are often crucial for achieving high affinity and selectivity in drug design. The phenyl ring attached to the pyrimidine core further expands the compound's binding interface, allowing for more extensive interactions with biological targets.

Advances in computational chemistry have accelerated the process of identifying promising candidates like 2-(6-oxyo4phenyl1,6dihydropyrimidin1yl)N(pyridin3yl)acetamide. Molecular docking simulations have been instrumental in predicting how this compound might bind to its intended targets, such as protein kinases or transcription factors. These simulations not only help refine lead structures but also provide insights into potential off-target effects, which are critical for ensuring safety and efficacy.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include condensation reactions between carbonyl compounds and amines, followed by cyclization to form the dihydropyrimidine core. The introduction of the pyridine substituent at the N-position typically involves nucleophilic substitution or condensation reactions with appropriate precursors. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

Pharmaceutical companies are increasingly investing in novel heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The dihydropyrimidine-pyridine hybrid represents a promising class of molecules that could address unmet medical needs across multiple therapeutic areas. As research progresses, compounds like 2-(6-oxyo4phenyl1,6dihydropyrimidin1yl)N(pyridin3yl)acetamide will continue to be scrutinized for their potential as lead candidates or as components in combination therapies.

The development pipeline for this type of compound is bolstered by ongoing clinical trials investigating related molecules with similar structures. These trials aim to validate mechanisms of action observed in preclinical studies and assess safety profiles in human populations. The success of such trials could pave the way for broader adoption of dihydropyrimidine-pyridine hybrids as therapeutic agents.

In conclusion,2-(6-oxyo4phenyl1,6dihydropyrimidin1yl)N(pyridin3yl)acetamide (CAS No 1060199–01–0) exemplifies how structural innovation can yield compounds with significant therapeutic potential. Its unique combination of pharmacophoric elements positions it as a valuable asset in pharmaceutical research efforts aimed at developing novel treatments for complex diseases.

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